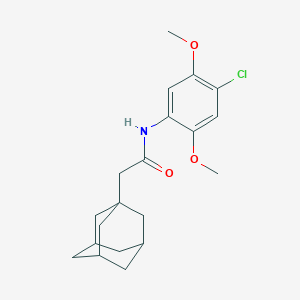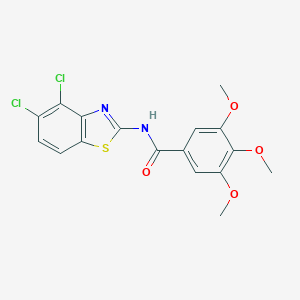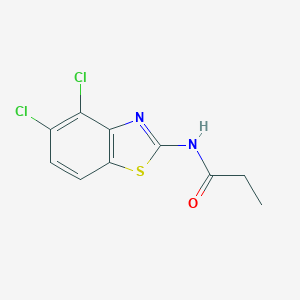![molecular formula C18H18N2O4 B251313 N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide, also known as IBN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBN-1 is a small molecule that belongs to the class of benzodioxole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide is still not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. Moreover, this compound has been found to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
実験室実験の利点と制限
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, this compound is relatively easy to synthesize using various methods. However, this compound also has some limitations, including its low water solubility, which may affect its bioavailability in vivo. Moreover, this compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide. One of the potential directions is the development of this compound-based materials for various applications, including sensors, optoelectronics, and energy storage devices. Another potential direction is the optimization of this compound for its biological activities, including the development of more potent and selective inhibitors of HDACs and NF-κB. Moreover, the development of this compound-based prodrugs for the treatment of cancer and inflammatory diseases is another potential direction for future research.
合成法
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most commonly used method for the synthesis of this compound is the Suzuki-Miyaura coupling reaction. In this method, 4-bromo-N-(4-bromophenyl)benzamide is reacted with 4-isobutyrylamino-phenylboronic acid in the presence of a palladium catalyst to form this compound.
科学的研究の応用
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
特性
分子式 |
C18H18N2O4 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
N-[4-(2-methylpropanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)17(21)19-13-4-6-14(7-5-13)20-18(22)12-3-8-15-16(9-12)24-10-23-15/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
IDOLGHUKGNNYJC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
溶解性 |
0.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)


![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
